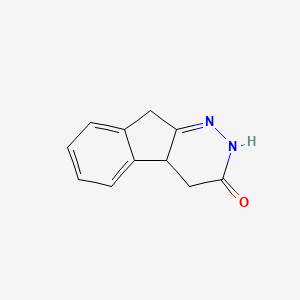
2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one is a heterocyclic compound that features a fused indene and pyridazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one typically involves the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . This reaction leads to the formation of indeno(2,1-c)pyridazine derivatives. The reaction conditions are mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
化学反応の分析
Types of Reactions
2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions where reactive groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve standard laboratory techniques, such as refluxing in appropriate solvents and maintaining controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties.
科学的研究の応用
2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antihypertensive, antithrombotic, and inotropic agents.
Industry: Its unique structural properties make it useful in materials science for developing new materials with specific electronic or mechanical properties.
作用機序
The mechanism of action of 2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one involves its interaction with specific molecular targets. For instance, its inhibition of STAT3 protein disrupts signaling pathways involved in cancer cell proliferation . The compound’s ability to inhibit monoamine oxidase B suggests it affects neurotransmitter metabolism, which could be beneficial in treating neurological disorders .
類似化合物との比較
Similar Compounds
2,4,4a,5-Tetrahydroindeno(1,2-c)pyridazin-3-one: This compound shares a similar core structure but differs in the position of the fused rings.
Indeno(1,2-c)pyridazin-5-ones: These derivatives exhibit selective inhibition of monoamine oxidase B and possess various biological activities.
Uniqueness
2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one is unique due to its specific ring fusion and the resulting electronic and steric properties
特性
CAS番号 |
100595-18-4 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
2,4,4a,9-tetrahydroindeno[2,1-c]pyridazin-3-one |
InChI |
InChI=1S/C11H10N2O/c14-11-6-9-8-4-2-1-3-7(8)5-10(9)12-13-11/h1-4,9H,5-6H2,(H,13,14) |
InChIキー |
NSLWKAHYUAHLNR-UHFFFAOYSA-N |
正規SMILES |
C1C2C(=NNC1=O)CC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


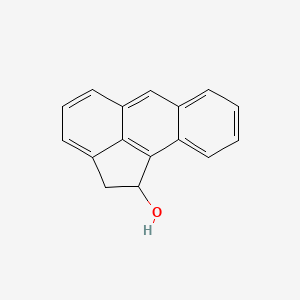
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)
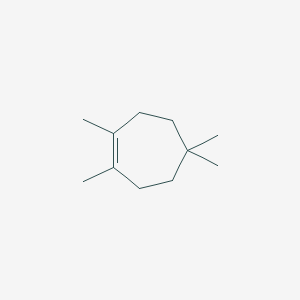
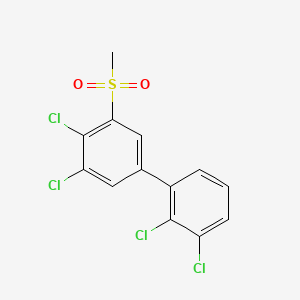

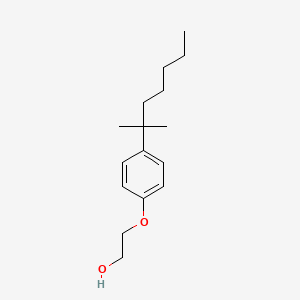
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

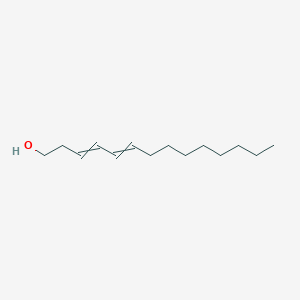
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
